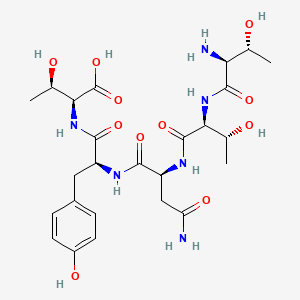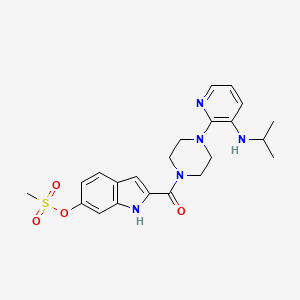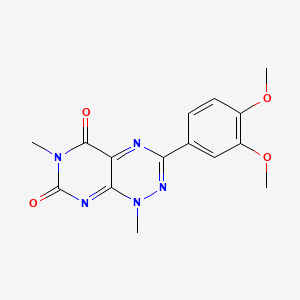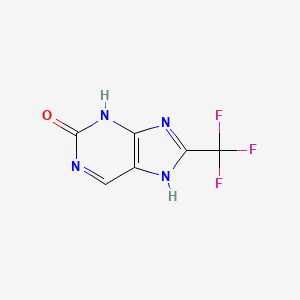
Allyl dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl dimethylhexanoate is an organic compound with the chemical formula C({11})H({20})O(_{2}). It is an ester formed from allyl alcohol and dimethylhexanoic acid. This compound is known for its fruity odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl dimethylhexanoate can be synthesized through esterification, where allyl alcohol reacts with dimethylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or aldehydes depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like halides (Cl(^-), Br(^-)) or amines (NH(_2)) can be used under basic conditions.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Allyl-substituted compounds.
Scientific Research Applications
Allyl dimethylhexanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyl groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance and flavor industries due to its fruity aroma.
Mechanism of Action
The mechanism of action of allyl dimethylhexanoate largely depends on its application. In biological systems, the ester bond can be hydrolyzed by esterases, releasing allyl alcohol and dimethylhexanoic acid. These metabolites can then interact with various molecular targets, potentially affecting cellular pathways.
Comparison with Similar Compounds
Allyl acetate: Another ester with a similar allyl group but different acid component.
Allyl butyrate: Similar ester with a shorter carbon chain in the acid component.
Allyl caproate: Similar ester with a different acid component.
Uniqueness: Allyl dimethylhexanoate is unique due to its specific combination of allyl alcohol and dimethylhexanoic acid, which imparts distinct chemical properties and a unique fruity aroma. This makes it particularly valuable in the fragrance and flavor industries compared to other allyl esters.
Properties
CAS No. |
94247-77-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
prop-2-enyl 2,2-dimethylhexanoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(3,4)10(12)13-9-6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI Key |
RWRYSHLZUMOHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


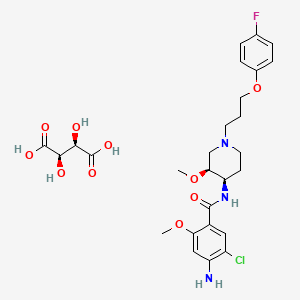
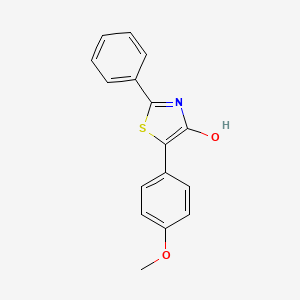
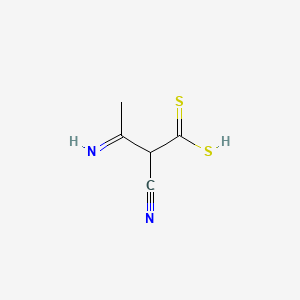
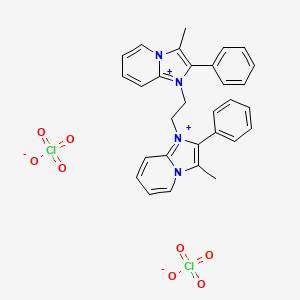
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
